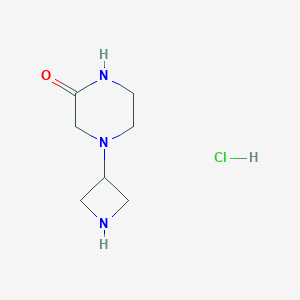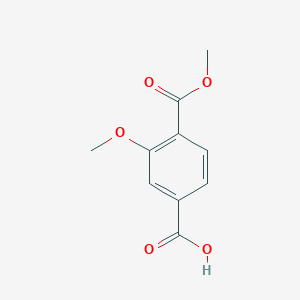
3-Methoxy-4-(methoxycarbonyl)benzoic acid
Descripción general
Descripción
3-Methoxy-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 162046-51-7 . It has a molecular weight of 210.19 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O5/c1-14-8-5-6 (9 (11)12)3-4-7 (8)10 (13)15-2/h3-5H,1-2H3, (H,11,12) . This provides a standardized way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions .Aplicaciones Científicas De Investigación
Luminescent Properties in Coordination Compounds
- Lanthanide Coordination Compounds: The synthesis and characterization of lanthanide coordination compounds using derivatives of benzoic acid, including a compound similar to 3-methoxy-4-(methoxycarbonyl)benzoic acid, were studied. The electron-releasing or withdrawing substituents on these compounds significantly influenced their photophysical properties, particularly in the context of Tb(3+) complexes. This research illustrates the potential of such compounds in enhancing the photoluminescence of lanthanide-based compounds (Sivakumar et al., 2010).
Crystal Structures and Packing Arrangements
- Alkoxy-Substituted Benzoic Acids: The crystalline structure and packing arrangements of various alkoxy-substituted benzoic acids, closely related to this compound, were investigated. This study provided insights into the molecular features governing the crystalline architectures of such compounds, emphasizing the importance of intermolecular interactions (Raffo et al., 2014).
Chemical Synthesis and Organic Reactions
- Selective Para Metalation: The potassium salt of a compound similar to this compound was used in a study demonstrating selective deprotonation at the para position to the carboxylate group. This study contributes to synthetic chemistry by showing efficient pathways for producing derivatives of benzoic acids (Sinha et al., 2000).
Reaction with NO3 Radicals
- Interaction with NO3 Radicals: A study on the heterogeneous reaction of a compound similar to this compound with NO3 radicals was conducted. This research is relevant for understanding the chemical behaviors of such compounds in atmospheric conditions, particularly in the context of wood smoke emissions and environmental chemistry (Liu et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that this compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids , which are known to interact with a variety of biological targets.
Mode of Action
As a member of the linear 1,3-diarylpropanoids class of compounds , it may interact with its targets in a manner similar to other compounds in this class.
Propiedades
IUPAC Name |
3-methoxy-4-methoxycarbonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIDVTUHEDEKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

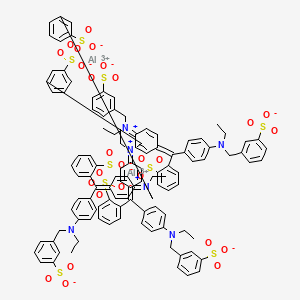
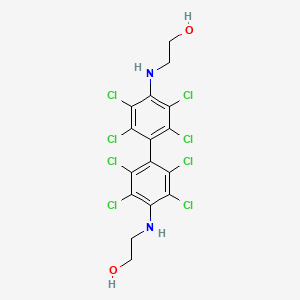
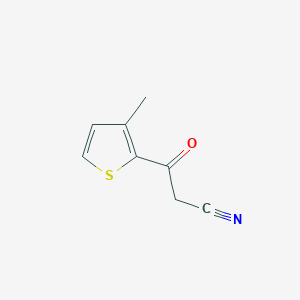
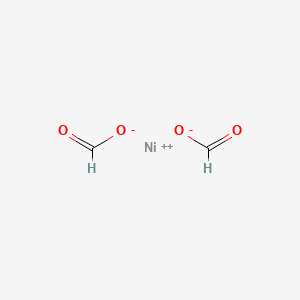
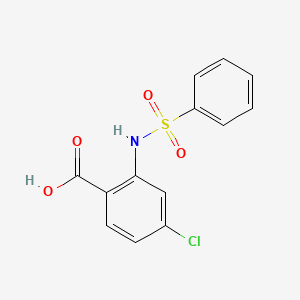
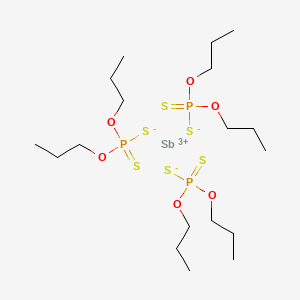
![Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride](/img/structure/B3367033.png)
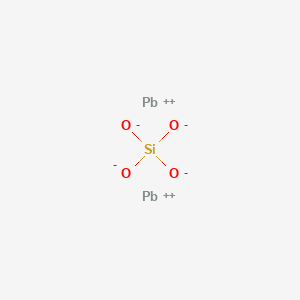
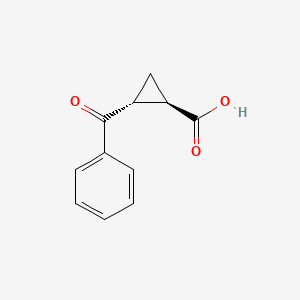



![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-(Boc-amino)propanamide]](/img/structure/B3367098.png)
